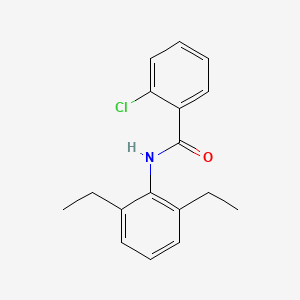

2-chloro-N-(2,6-diethylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

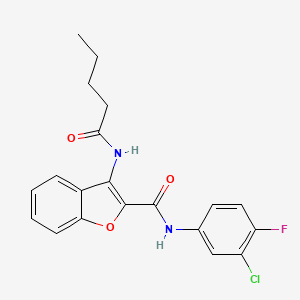

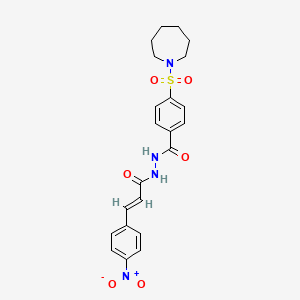

The synthesis of 2-chloro-N-(2,6-diethylphenyl)benzamide involves a reaction process that includes adding 2,6-diethylphenylamine to a reaction vessel containing an organic solvent and a binding acid. Chloroacetyl chloride is then slowly added to the reaction vessel. After the addition is complete, the reaction is heated for a certain period of time. Water is then slowly added and the reaction mixture is cooled to crystallize. The crystals are then filtered and dried to obtain 2-chloro-N-(2,6-diethylphenyl)benzamide .Molecular Structure Analysis

The molecular structure of 2-chloro-N-(2,6-diethylphenyl)benzamide can be viewed using Java or Javascript .Wissenschaftliche Forschungsanwendungen

Biodegradation of Herbicides

2-chloro-N-(2,6-diethylphenyl)benzamide: is a key intermediate in the biodegradation pathway of the herbicide alachlor . Alachlor is widely used to control weeds and grass in crops like soybeans, peanuts, and corn. The degradation process involves a bacterium that utilizes alachlor as its sole carbon source, breaking it down into 2-chloro-N-(2,6-diethylphenyl)acetamide , which is further degraded into other compounds . This research is crucial for understanding how herbicides break down in the environment and for developing methods to mitigate their impact.

Environmental Fate of Herbicides

The compound is also significant in studies concerning the environmental fate of alachlor and its metabolites . Due to its widespread use and high solubility in water, alachlor and its by-products, including 2-chloro-N-(2,6-diethylphenyl)benzamide , have been detected in various environments. Understanding its environmental pathways is essential for assessing potential risks and establishing environmental safety guidelines.

Novel Pesticide Design

2-chloro-N-(2,6-diethylphenyl)benzamide: has been used as a building block in the design of novel pesticide compounds . By splicing together different moieties from existing pesticide products, researchers can create new compounds with potential herbicidal and fungicidal activities. This approach is vital for developing new pesticides that can overcome resistance and reduce the environmental impact.

Analytical Chemistry

In analytical chemistry, the compound’s molecular structure and properties, such as molecular weight and solubility, are essential for the identification and quantification of herbicide residues in environmental samples . This information is crucial for monitoring and ensuring compliance with environmental regulations.

Herbicide Resistance Research

Research into the mechanisms of herbicide resistance often involves 2-chloro-N-(2,6-diethylphenyl)benzamide as it is a metabolite of alachlor . Studies on how plants and microorganisms develop resistance to herbicides can lead to the development of more effective and sustainable agricultural practices.

Pesticide Potency Evaluation

The compound is used in evaluating the pesticide potency of new compounds . By understanding its role in the degradation pathway and its biological activity, scientists can assess the efficacy of new pesticide formulations.

Molecular Biology

In molecular biology, 2-chloro-N-(2,6-diethylphenyl)benzamide can be used as a reference compound for gene expression studies related to biodegradation and stress response in microorganisms . This research can lead to the discovery of genes involved in the degradation process, which can be targeted for bioremediation strategies.

Development of Bioremediation Strategies

Finally, the study of 2-chloro-N-(2,6-diethylphenyl)benzamide is integral to the development of bioremediation strategies . By understanding how this compound is broken down by bacteria, scientists can engineer microbial strains or consortia to clean up herbicide-contaminated sites effectively.

Safety And Hazards

Eigenschaften

IUPAC Name |

2-chloro-N-(2,6-diethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c1-3-12-8-7-9-13(4-2)16(12)19-17(20)14-10-5-6-11-15(14)18/h5-11H,3-4H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEHRZLPWJWOGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2,6-diethylphenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride](/img/structure/B2872738.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,6-dimethoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2872744.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2872747.png)

![ethyl N-[(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate](/img/structure/B2872748.png)

![5-[(4-chlorophenyl)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2872749.png)

![N-(1-cyanopropyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2872750.png)

![1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene](/img/structure/B2872755.png)